molecular formula C17H14FN3OS3 B11989839 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11989839
M. Wt: 391.5 g/mol
InChI Key: SXXVHQYWILACKK-UHFFFAOYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-bromo-N-(4-fluorophenyl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has shown that thiadiazole derivatives, including this compound, possess potential anticancer, anti-inflammatory, and analgesic properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of bacterial and cancer cells. The compound’s unique structure enables it to bind to enzymes and receptors, thereby modulating their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to other thiadiazole derivatives, 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide stands out due to its specific substitution pattern and the presence of the fluorophenyl group. Similar compounds include:

  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

These compounds share a similar core structure but differ in their substituents, which can significantly influence their biological activities and chemical properties .

Properties

Molecular Formula

C17H14FN3OS3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H14FN3OS3/c18-13-6-8-14(9-7-13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)

InChI Key

SXXVHQYWILACKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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